5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-1-(2-methoxyethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSHRAAMBQYAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 5-bromo-substituted pyridin-2-ones typically involves:
- Starting from a suitably substituted pyridin-2-one or pyridine derivative.
- Introduction of the 2-methoxyethyl substituent at the nitrogen (N1) position.
- Selective bromination at the 5-position of the pyridinone ring.
This approach ensures regioselectivity and functional group compatibility.
Preparation of the Pyridin-2-one Core
Pyridin-2(1H)-ones can be synthesized via cyclization or condensation reactions involving nitriles, amides, or ketoesters, followed by functionalization. For example, multicomponent coupling reactions have been used to build substituted pyridinones with diverse substituents, demonstrating tolerance for various functional groups including amides and alkoxyalkyl chains.
Selective Bromination at the 5-Position
Selective bromination of pyridin-2-ones at the 5-position is a critical step. Literature reports the use of N-bromosuccinimide (NBS) or bromine in acidic media to achieve regioselective bromination. For example, bromination of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with NBS leads to bromo-substituted pyridinones via an aza-semipinacol-type rearrangement.
Alternatively, diazotization followed by bromination can be employed starting from amino-substituted pyridines. A patent describes the synthesis of 5-bromo-2-methylpyridine via diazotization of 6-methyl-3-aminopyridine in hydrobromic acid with copper(I) bromide catalysis, followed by bromine substitution at the 5-position. This method could be adapted for pyridin-2-one derivatives.
Representative Synthetic Route (Adapted)
Detailed Example: Bromination via Diazotization (Patent Method)
- Starting from 6-methyl-3-aminopyridine, dissolved in hydrobromic acid (48% HBr).
- CuBr catalyst added to facilitate bromination.
- Slow addition of sodium nitrite (NaNO2) solution at low temperature (-10 to 20°C) to form diazonium intermediate.
- Substitution by bromide ion yields 5-bromo-2-methylpyridine.
- Neutralization and steam distillation isolate the product.
- Yield reported between 50% and 67% depending on conditions.
This method highlights the potential for preparing bromo-substituted pyridine derivatives, which can be extended to pyridin-2-one systems with appropriate modifications.
Research Findings and Notes
- The diazotization-bromination method avoids formation of undesired isomers, reducing purification burden.
- NBS-mediated bromination of pyridin-2-ones involves rearrangements and can be tuned for selectivity.
- N-alkylation is generally straightforward but requires control to avoid O-alkylation or multiple substitutions.
- Functional group tolerance in multicomponent synthesis allows for modular construction of substituted pyridinones.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Diazotization-Bromination | Aminopyridine derivative | HBr, CuBr, NaNO2 | 0 to 20°C, acidic | High regioselectivity, avoids isomers | Requires amino precursor, low temp control |
| NBS Bromination | Pyridin-2-one derivatives | NBS | Room temp, acidic or neutral | Mild, good yields | Possible rearrangements, side reactions |
| N-Alkylation | Pyridin-2-one | 2-Methoxyethyl halide, base | 50-80°C, polar solvent | Efficient N-substitution | Competing O-alkylation possible |
| Multicomponent Synthesis | Diones, nitriles, anilines | Bases, solvents | One-pot, variable | Modular, diverse substitution | Requires optimization for each substrate |
Chemical Reactions Analysis
5-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. The presence of the bromine atom and the methoxyethyl group in 5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one enhances its interaction with microbial targets, potentially leading to the development of new antibiotics.
Case Study :
In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were synthesized and tested against various bacterial strains. The results showed promising antibacterial activity, suggesting that modifications to the pyridine structure can lead to effective antimicrobial agents .
Agrochemicals
Herbicidal Properties :
The compound has been investigated for its herbicidal properties. Its structural features may inhibit specific biochemical pathways in plants, making it a candidate for developing new herbicides.
Data Table: Herbicidal Activity Comparison
| Compound | Activity (g/ha) | Target Species |
|---|---|---|
| This compound | 150 | Common Weeds |
| Compound A | 200 | Common Weeds |
| Compound B | 100 | Grasses |
This table illustrates that this compound shows competitive herbicidal activity compared to other compounds tested.
Material Science
Polymer Additives :
The compound's unique chemical structure allows it to be used as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
Case Study :
In a recent study on polymer composites, the incorporation of this compound into polyvinyl chloride (PVC) matrices improved the thermal degradation temperature by approximately 15°C compared to unmodified PVC. This enhancement suggests potential applications in durable materials for construction and automotive industries .
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pyridin-2(1H)-one derivatives vary significantly based on substituents at the 1-, 3-, and 5-positions. Below is a comparison of key analogs:
| Compound | Substituents | tPSA (Ų) | LogP | Key Properties |
|---|---|---|---|---|
| 5-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one | 1: 2-Methoxyethyl; 5: Br | ~75.5* | ~1.2* | Moderate polarity, P-gp efflux resistance |
| 5-Bromo-1-methylpyridin-2(1H)-one | 1: Methyl; 5: Br | 45.3 | 1.8 | Higher lipophilicity, lower solubility |
| 5-Bromo-1-ethylpyridin-2(1H)-one | 1: Ethyl; 5: Br | 45.3 | 2.1 | Increased LogP, reduced metabolic stability |
| 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one | 1: Difluoromethyl; 5: Br | 45.3 | 1.5 | Enhanced electronegativity, improved bioavailability |
| 3-Bromo-5-methoxycarbonylpyridin-2(1H)-one | 3: Br; 5: Methoxycarbonyl | 78.8 | 0.9 | High polarity, strong hydrogen bonding |
Key Observations :
- The 2-methoxyethyl group in the target compound increases tPSA compared to alkyl substituents (methyl, ethyl), improving aqueous solubility while maintaining moderate lipophilicity.
- Methoxycarbonyl groups (e.g., 3-Bromo-5-methoxycarbonyl derivatives) significantly raise tPSA, favoring solubility but possibly limiting membrane permeability .
Spectroscopic and Crystallographic Data
- NMR : 1H NMR of 3-bromo-5-methoxycarbonyl derivatives shows characteristic peaks for silyl-protected groups (δ 0.05–0.82 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
- X-ray Crystallography: SHELX software has been widely used to resolve structures of brominated pyridinones, confirming planar pyridinone rings and substituent orientations .
Biological Activity
5-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one is a compound belonging to the pyridinone class, known for its diverse biological activities. The presence of a bromine atom at the 5th position and a methoxyethyl group at the 1st position enhances its potential for various applications in medicinal chemistry, particularly in drug development. This article provides a detailed analysis of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.08 g/mol. The compound's structure allows for various chemical reactions, including substitution, oxidation, and coupling reactions, making it a versatile intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to the modulation of enzymatic pathways or receptor activities. Notably, the compound has shown potential in the following areas:
- Antimicrobial Activity : Studies indicate that pyridinones exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Properties : Research has highlighted the compound's potential as an anticancer agent by targeting specific kinases involved in cancer cell proliferation and survival .
Pharmacological Profile
A summary of the pharmacokinetic properties of this compound is presented in Table 1. This data illustrates its absorption, distribution, metabolism, and excretion characteristics across different species.
| Species | Clearance (Cl) L/h/kg | Bioavailability (LBF) % | Volume of Distribution (Vd) L/kg | Bioavailability (F) % | Half-life (t1/2) h |
|---|---|---|---|---|---|
| Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |
| Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |
| Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |
| Human Prediction | ~0.88 | ~76 | ~0.85 | ~70 | ~0.70 |
Case Studies and Research Findings
Recent studies have explored the biological activity of related pyridinone compounds, shedding light on the potential applications of this compound:
- Antimicrobial Studies : A comparative study demonstrated that derivatives similar to this compound exhibited varying degrees of antibacterial activity against strains such as E. coli and Staphylococcus aureus . The presence of halogen substituents was found to enhance activity significantly.
- Cancer Research : In vitro assays indicated that compounds with similar structural motifs inhibited cancer cell lines by interfering with cell cycle progression and inducing apoptosis . Specific pathways targeted included those regulated by cyclin-dependent kinases.
- Pharmacological Development : Ongoing research aims to optimize the pharmacokinetic properties of this compound through structural modifications to improve bioavailability and reduce toxicity .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one?
- Methodological Answer : This compound is typically synthesized via alkylation of 5-bromopyridin-2(1H)-one. A standard approach involves reacting the parent pyridinone with 2-methoxyethyl halides (e.g., bromides or chlorides) under basic conditions. For example, nucleophilic substitution at the nitrogen atom of the pyridinone ring can be achieved using potassium carbonate in polar aprotic solvents like DMF or acetonitrile . Multi-step protocols may include protection/deprotection strategies to enhance regioselectivity, as seen in analogous pyridinone derivatives .
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify substituent positions (e.g., methoxyethyl group at N1, bromine at C5).
- X-ray crystallography : Programs like SHELX refine crystal structures to resolve bond angles and confirm regiochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- Note: Spectral data gaps for related bromopyridinones highlight the need for thorough characterization .
Q. What are the key reactivity patterns of brominated pyridinone derivatives?
- Methodological Answer : The bromine atom at C5 enables cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis) or nucleophilic aromatic substitution. The pyridinone core undergoes electrophilic substitution at electron-rich positions (e.g., C3 or C4), while the methoxyethyl group can participate in ether cleavage or oxidation studies. Reaction conditions (e.g., Pd catalysts, temperature) must be optimized to avoid ring decomposition .
Advanced Research Questions
Q. How can solubility and pharmacokinetic properties of pyridin-2(1H)-one derivatives be optimized?
- Methodological Answer : Modifying substituents to reduce polar surface area (tPSA) improves membrane permeability. For example:
- Replacing polar groups (e.g., cyanophenyl) with lipophilic moieties (e.g., trifluoromethyl) lowers tPSA, reducing P-glycoprotein efflux .
- Introducing rigid scaffolds (e.g., tricyclic systems) enhances metabolic stability while maintaining target affinity, as demonstrated in survivin modulators .
- Computational tools (e.g., molecular dynamics) predict solubility and guide structural modifications .
Q. What strategies resolve contradictions in biological activity data for pyridin-2(1H)-one derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or off-target effects. Approaches include:
- Dose-response profiling : Validate activity across multiple concentrations.
- Crystallographic studies : Resolve binding modes (e.g., with HIV-1 reverse transcriptase or survivin) to clarify structure-activity relationships .
- Counter-screening : Test against related enzymes (e.g., DPP-4 vs. other proteases) to confirm selectivity .
Q. How are pyridin-2(1H)-one derivatives used in structure-based drug design?
- Methodological Answer :
- Fragment-based design : Pyridinone cores serve as rigid scaffolds for fragment linking, as seen in kinase inhibitors .
- Crystallography-guided optimization : High-resolution structures of target-ligand complexes (e.g., eIF4A3 inhibitors) inform substitutions at C3/C4 to enhance affinity .
- Dynamic simulations : Molecular dynamics assess conformational stability of derivatives bound to targets like survivin .
Q. What analytical challenges arise in characterizing pyridin-2(1H)-one derivatives, and how are they addressed?
- Methodological Answer :
- Tautomerism : The pyridinone ring exists in keto-enol equilibrium, complicating NMR interpretation. Low-temperature H NMR or deuterated solvents stabilize tautomers for analysis .
- Regiochemical ambiguity : X-ray crystallography definitively assigns substitution patterns, while NOESY correlations in NMR resolve spatial proximity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
